molecular formula C7H12O4 B1619080 2-Isopropylsuccinic acid CAS No. 2338-45-6

2-Isopropylsuccinic acid

Cat. No.: B1619080
CAS No.: 2338-45-6
M. Wt: 160.17 g/mol
InChI Key: RKAFKUROUOLPOL-UHFFFAOYSA-N
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Description

2-Isopropylsuccinic acid, also known as α-methylglutaric acid, is a dicarboxylic acid with the chemical formula C7H12O4. This compound is characterized by the presence of two carboxyl groups and an isopropyl group attached to the succinic acid backbone. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylsuccinic acid can be synthesized through various methods. One common approach involves the alkylation of succinic acid derivatives. For instance, the reaction of succinic anhydride with isopropylmagnesium bromide followed by hydrolysis yields this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of maleic anhydride in the presence of isopropyl alcohol. This method is advantageous due to its scalability and cost-effectiveness. The reaction is carried out under high pressure and temperature, with catalysts such as palladium or nickel to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The carboxyl groups can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for converting carboxyl groups into acyl chlorides, which can then react with nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

2-Isopropylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-isopropylsuccinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic pathways. For instance, it can inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Additionally, its structural similarity to succinic acid allows it to participate in metabolic processes, potentially influencing energy production and cellular signaling .

Comparison with Similar Compounds

2-Isopropylsuccinic acid can be compared with other similar compounds, such as:

    Succinic Acid: Both are dicarboxylic acids, but this compound has an additional isopropyl group, which imparts different chemical properties and reactivity.

    2-Isopropylmalic Acid: This compound is structurally similar but contains a hydroxyl group instead of a second carboxyl group. This difference affects its solubility and reactivity.

    Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, which influences its physical and chemical properties

Properties

IUPAC Name

2-propan-2-ylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4(2)5(7(10)11)3-6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAFKUROUOLPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281047
Record name 2-ISOPROPYLSUCCINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-45-6
Record name NSC19884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19884
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ISOPROPYLSUCCINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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